N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide is a complex organic compound that features a benzyl group, a piperidine ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction.
Benzylation: The benzyl group is added through a benzylation reaction, often using benzyl chloride and a base.
Amidation: The final step involves the formation of the amide bond, typically through a reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzyl and piperidine rings.
Reduction: Reduced forms of the oxolane and piperidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
What sets this compound apart is the presence of both the oxolane and piperidine rings, which confer unique chemical and biological properties. This dual-ring structure can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-23(24-16-18-5-2-1-3-6-18)19-7-4-8-21(15-19)25-20-9-12-26(13-10-20)22-11-14-28-17-22/h1-8,15,20,22,25H,9-14,16-17H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJPETRSSBJYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.